Cas no 727718-13-0 (N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide)

N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide is a specialized organic compound featuring a bromo-substituted phenyl ring linked to a chloroacetamide moiety via a cyanosulfanyl group. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of both bromo and chloro substituents enhances electrophilic properties, facilitating nucleophilic substitution reactions. The cyanosulfanyl group further contributes to its versatility as a synthetic intermediate. Its well-defined molecular architecture allows for precise modifications, making it valuable for constructing complex heterocyclic frameworks. The compound is handled under controlled conditions due to its reactive functional groups, ensuring stability and reproducibility in research settings.
N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide structure
727718-13-0 structure
Product name:N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide
CAS No:727718-13-0
MF:C9H6BrClN2OS
MW:305.578738689423
CID:3106269
PubChem ID:2487667

N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-4-[(chloroacetyl)amino]phenyl thiocyanate
    • N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide
    • CEB71813
    • Z56941039
    • 727718-13-0
    • G38495
    • N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
    • [3-bromo-4-[(2-chloroacetyl)amino]phenyl] thiocyanate
    • EN300-07085
    • CS-0220617
    • AKOS001040673
    • Inchi: InChI=1S/C9H6BrClN2OS/c10-7-3-6(15-5-12)1-2-8(7)13-9(14)4-11/h1-3H,4H2,(H,13,14)
    • InChI Key: SWJHLOZLWIGZAA-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 303.90727Da
  • Monoisotopic Mass: 303.90727Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 78.2Ų

N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-07085-10.0g
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
10g
$1224.0 2023-05-01
Enamine
EN300-07085-0.05g
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
0.05g
$46.0 2023-10-28
Enamine
EN300-07085-0.25g
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
0.25g
$105.0 2023-10-28
1PlusChem
1P019J2D-250mg
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
250mg
$186.00 2024-04-21
1PlusChem
1P019J2D-2.5g
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
2.5g
$752.00 2024-04-21
Aaron
AR019JAP-250mg
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
250mg
$170.00 2025-02-10
1PlusChem
1P019J2D-50mg
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
50mg
$116.00 2024-04-21
1PlusChem
1P019J2D-10g
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
10g
$1575.00 2024-04-21
Aaron
AR019JAP-2.5g
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
2.5g
$793.00 2023-12-14
1PlusChem
1P019J2D-100mg
N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide
727718-13-0 95%
100mg
$148.00 2024-04-21

Additional information on N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide

Introduction to N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide (CAS No. 727718-13-0)

N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide (CAS No. 727718-13-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and functional properties, represents a critical intermediate in the synthesis of various biologically active molecules. The presence of both bromo and chloro substituents on the phenyl ring, coupled with the cyanosulfanyl group, makes it a versatile building block for further chemical modifications and applications.

The< strong>structure of N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide is meticulously designed to facilitate its role as a precursor in drug discovery and development. The bromo and chloro atoms serve as reactive sites for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify molecular structure is essential for optimizing pharmacological properties such as solubility, bioavailability, and target specificity.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases. N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide has emerged as a key intermediate in several synthetic pathways leading to potential drug candidates. Its incorporation into pharmacophores has shown promise in modulating pathways associated with inflammation, cancer, and neurodegenerative disorders. The< strong>cyanosulfanyl moiety, in particular, has been highlighted for its ability to enhance binding affinity to biological targets, making it an attractive feature for drug design.

One of the most compelling aspects of N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The bromo and chloro substituents can be readily transformed into other functional groups through palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These transformations have enabled the construction of complex molecular architectures that would be otherwise challenging to achieve.

The< strong>CAS No. 727718-13-0 identifier ensures that researchers can reliably source this compound for their studies while adhering to stringent quality control measures. The compound's purity and stability are critical factors that influence the success of synthetic experiments and subsequent biological evaluations. High-quality intermediates like N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide are indispensable for advancing research in both academic and industrial settings.

The pharmaceutical industry has increasingly recognized the importance of well-characterized intermediates in streamlining drug development pipelines. N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide, with its well-defined reactivity and structural features, exemplifies how strategic molecular design can accelerate the discovery of new medicines. Its role in synthesizing lead compounds underscores its significance as a chemical entity with broad applicability.

In conclusion, N-2-bromo-4-(cyanosulfanyl)phenyl-2-chloroacetamide (CAS No. 727718-13-0) stands out as a valuable tool in synthetic chemistry and drug discovery. Its unique structural attributes and reactivity make it an essential intermediate for constructing biologically active molecules. As research continues to evolve, this compound is likely to play an even more pivotal role in developing innovative therapeutic strategies.

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